(E)-2-Methylcrotonoyl chloride

Stereochemistry Isomer Stability Synthetic Methodology

(E)-2-Methylcrotonoyl chloride (Tigloyl chloride, CAS 35660-94-7) is an α,β-unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. It exists as a clear, colorless liquid at room temperature with a boiling point of 145°C, a density of 1.08 g/cm³, and a refractive index of n20/D 1.471.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
CAS No. 35660-94-7
Cat. No. B120067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Methylcrotonoyl chloride
CAS35660-94-7
Synonyms(2E)-2-Methyl-2-butenoyl Chloride;  (E)-2-Methyl-2-butenoyl Chloride;  Tiglic Acid Chloride
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)Cl
InChIInChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+
InChIKeyTUNLYEHIVPWOHK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Methylcrotonoyl Chloride (Tigloyl Chloride) CAS 35660-94-7: Key Identity and Core Reactivity Profile


(E)-2-Methylcrotonoyl chloride (Tigloyl chloride, CAS 35660-94-7) is an α,β-unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . It exists as a clear, colorless liquid at room temperature with a boiling point of 145°C, a density of 1.08 g/cm³, and a refractive index of n20/D 1.471 [1]. As a highly reactive electrophile, it serves as an acylating agent for introducing the (E)-2-methylcrotonoyl (tigloyl) moiety into alcohols, amines, and other nucleophiles [2].

(E)-2-Methylcrotonoyl Chloride: Why Stereochemistry and Isomeric Purity Prohibit Simple Substitution


While several C₅H₇ClO acyl chlorides exist as structural or geometric isomers, they are not interchangeable in synthesis. The (E)-configuration of the 2-methylcrotonoyl group imparts distinct stereoelectronic properties that dictate the conformation and biological activity of derived esters and amides [1]. The Z-isomer, angeloyl chloride, is thermodynamically less stable and readily isomerizes to the E-form under standard preparative conditions, making its isolation and use challenging [2]. Furthermore, positional isomers such as 3,3-dimethylacryloyl chloride (senecioyl chloride) introduce different substitution patterns that can drastically alter reaction outcomes and product properties . Therefore, specifying (E)-2-Methylcrotonoyl chloride is essential for ensuring reproducible stereochemical and functional outcomes.

(E)-2-Methylcrotonoyl Chloride: Quantitative Differentiation vs. Closest Analogs


Stereochemical Integrity: Superior Stability of the E-Isomer Over the Z-Isomer

The (E)-isomer (tigloyl chloride) exhibits markedly higher resistance to isomerization compared to the (Z)-isomer (angeloyl chloride). Standard preparative procedures for angeloyl chloride using sodium angelate and phosphorus oxychloride invariably yield tigloyl chloride due to facile isomerization [1]. This thermodynamic preference for the E-configuration makes (E)-2-Methylcrotonoyl chloride the only reliably procurable and usable stereoisomer for consistent synthetic outcomes [1].

Stereochemistry Isomer Stability Synthetic Methodology

Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Positional Isomers

The target compound's physical constants provide a clear fingerprint for identity verification. (E)-2-Methylcrotonoyl chloride exhibits a boiling point of 145°C, density of 1.08 g/cm³, and refractive index of 1.471 . In contrast, its positional isomer, 3,3-dimethylacryloyl chloride (senecioyl chloride), has a reported boiling point of 145-147°C and a density of 1.065 g/mL . While boiling points overlap, the density difference (1.08 vs. 1.065 g/cm³) is measurable and can be used for quality control.

Physicochemical Properties Quality Control Identity Verification

Analytical Purity Grade Availability: Benchmarking Against In-Class Acyl Chlorides

The target compound is commercially available with a purity specification of >98.0% (determined by GC and argentometric titration) . This high purity grade is consistent with the standards for premium acyl chlorides used in sensitive applications. While lower purity grades (e.g., 95%) are also available, the >98.0% grade is recommended for reactions requiring precise stoichiometry and minimizing side reactions from impurities .

Purity Analytical Grade Procurement Specification

Specialized Synthetic Utility: Enantioselective Synthesis of Dihydropyrans

While many acyl chlorides can acylate alcohols and amines, (E)-2-Methylcrotonoyl chloride is specifically highlighted for its role as a reagent in the enantioselective synthesis of dihydropyrans . This application leverages the unique steric and electronic properties of the tigloyl group to achieve stereocontrol in cyclization reactions . While quantitative yield or enantiomeric excess data is not provided in the source, the specificity of this application distinguishes it from generic acyl chlorides.

Enantioselective Synthesis Dihydropyran Chiral Building Blocks

(E)-2-Methylcrotonoyl Chloride: Targeted Procurement Scenarios Based on Evidence


Stereoselective Synthesis of Natural Product Analogs and Pharmaceutical Intermediates

The demonstrated stereochemical stability of the (E)-isomer [1] makes this compound essential for the synthesis of chiral esters and amides where the (E)-configuration is required for biological activity. This is particularly relevant in medicinal chemistry for generating natural product derivatives, such as those found in alkaloid and terpenoid families [1].

Quality Control and Identity Verification of C₅H₇ClO Isomers

The distinct density (1.08 g/cm³) and refractive index (1.471) [1] enable unambiguous identification of this compound relative to its positional isomer, 3,3-dimethylacryloyl chloride (density 1.065 g/mL) . Analytical labs and procurement specialists can use these values to confirm the correct isomer has been received, preventing costly synthetic errors.

High-Precision Acylation in Enantioselective Heterocycle Synthesis

For projects focused on the construction of dihydropyran rings with stereocontrol [1], this compound is a proven reagent. Its >98.0% purity grade ensures minimal interference from impurities during sensitive asymmetric catalysis.

Preparation of Organometallic Complexes via Friedel-Crafts Acylation

The compound's utility in synthesizing permethylindenyl complexes of transition metals through Friedel-Crafts reactions [1] provides a specialized procurement pathway for organometallic chemists developing new catalysts or materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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